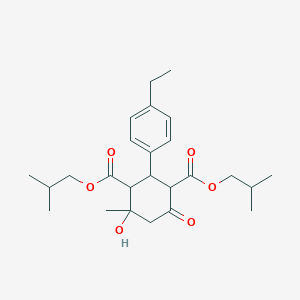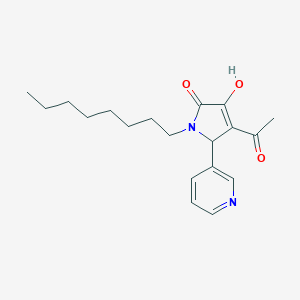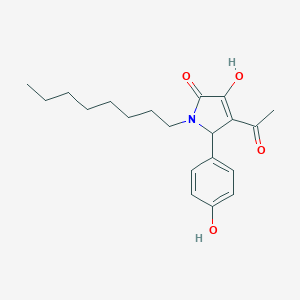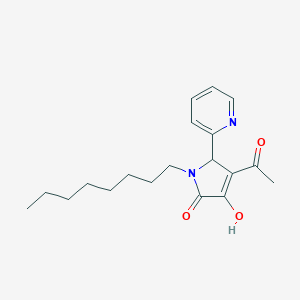
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the class of esters, which are widely used in the pharmaceutical industry as drug delivery agents, and in the production of various plastics, fibers, and resins.
科学研究应用
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has potential applications in various fields such as drug delivery, polymer science, and materials science. In drug delivery, this compound can be used as a carrier to deliver drugs to specific target sites in the body, thereby reducing the side effects of the drug. In polymer science, this compound can be used as a building block to synthesize various polymers with desirable properties such as biocompatibility, biodegradability, and mechanical strength. In materials science, this compound can be used as a precursor to synthesize various materials such as nanoparticles, thin films, and coatings with desirable properties such as conductivity, optical transparency, and catalytic activity.
作用机制
The mechanism of action of Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not well understood, but it is believed to involve the interaction of the compound with cell membranes and proteins. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. In vivo studies have shown that the compound can reduce the severity of arthritis, improve cognitive function, and protect against liver damage.
实验室实验的优点和局限性
The advantages of using Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One direction is to explore the potential of this compound as a drug delivery agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of this compound and its interaction with cell membranes and proteins. Additionally, future research can focus on synthesizing new derivatives of this compound with improved properties such as solubility, bioavailability, and efficacy.
合成方法
The synthesis of Bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction of 4-ethylphenol, 2-methyl-2-propyl-1,3-propanediol, and 4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified using various techniques such as chromatography, distillation, or crystallization.
属性
分子式 |
C25H36O6 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
bis(2-methylpropyl) 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H36O6/c1-7-17-8-10-18(11-9-17)20-21(23(27)30-13-15(2)3)19(26)12-25(6,29)22(20)24(28)31-14-16(4)5/h8-11,15-16,20-22,29H,7,12-14H2,1-6H3 |
InChI 键 |
FORVXNHYHDOKPJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC(C)C)(C)O)C(=O)OCC(C)C |
规范 SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC(C)C)(C)O)C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)

![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)